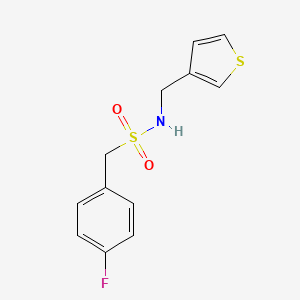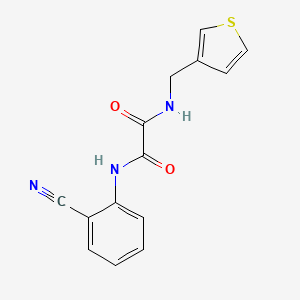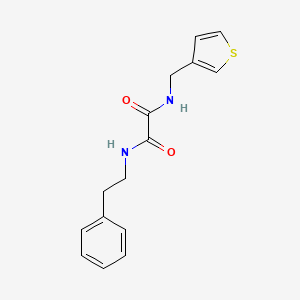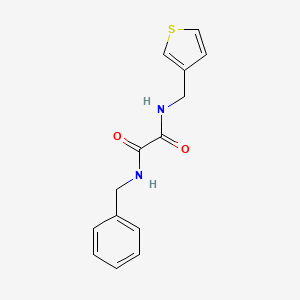![molecular formula C22H21FN6O2 B3402863 1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea CAS No. 1060357-22-3](/img/structure/B3402863.png)
1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
Overview
Description
1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea is a synthetic compound characterized by the integration of several aromatic and heterocyclic structures. Its intricate design lends itself to various fields of scientific research, particularly in chemistry and medicinal studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea typically involves multi-step organic synthesis:
Step 1: Synthesis of intermediates that involve the ethylation of the phenyl ring.
Step 2: Formation of the triazolo[4,3-b]pyridazine core through cyclization reactions.
Step 3: Introduction of the fluorophenyl group via substitution reactions.
Step 4: Coupling of the final intermediates to form the desired urea derivative under controlled conditions.
Industrial Production Methods
While laboratory-scale synthesis provides a framework for creating this compound, industrial production would require optimization of yield and purity through techniques such as continuous flow chemistry, automated reaction monitoring, and the use of catalysts to streamline processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the ethyl group, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions may be employed to modify the aromatic rings or reduce any nitro functionalities, if present.
Substitution: Nucleophilic substitution can occur particularly at the aromatic positions, allowing for modifications of the fluorophenyl or ethylphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium hydride, Grignard reagents for aryl substitutions.
Major Products Formed
Major products from these reactions include various derivatives with modifications on the aromatic rings and triazolo[4,3-b]pyridazinyl moiety, leading to a wide spectrum of chemical entities with potentially novel properties.
Scientific Research Applications
Chemistry
The compound serves as a precursor or intermediate in the synthesis of more complex molecular architectures, useful in material science and the development of new synthetic methodologies.
Biology
In biological studies, it can be used as a probe to investigate enzyme interactions and the impact of specific molecular modifications on biological activity.
Medicine
Given its unique structure, 1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea has potential as a scaffold in drug design, particularly in the development of inhibitors or activators of specific biological pathways.
Industry
The compound can be employed in the formulation of specialty chemicals and advanced materials, such as polymers with specific properties or as a component in high-performance coatings.
Mechanism of Action
The mechanism by which 1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea exerts its effects often involves binding to particular molecular targets such as enzymes or receptors. The compound's multi-functional groups allow for diverse interactions with biological macromolecules, influencing pathways critical to cell signaling or metabolic processes.
Comparison with Similar Compounds
Compared to other compounds with similar frameworks:
1-(2-Ethylphenyl)urea: : lacks the triazolo[4,3-b]pyridazine moiety, making it less versatile in biological applications.
3-(2-{[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea: : does not contain the ethylphenyl substituent, which may affect its pharmacokinetic properties.
Similar Compounds
1-(2-Methylphenyl)-3-(2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea: : Different substituents but comparable in framework, offering insight into structure-activity relationships.
1-(2-Propylphenyl)-3-(2-{[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea: : Propyl group alters physical and chemical properties.
The uniqueness of 1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea lies in its specific combination of substituents, which influence its reactivity and interactions in various applications.
That was quite the mouthful, huh? Anything else you need to dive into with this compound?
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2/c1-2-15-6-3-4-9-18(15)25-22(30)24-12-13-31-20-11-10-19-26-27-21(29(19)28-20)16-7-5-8-17(23)14-16/h3-11,14H,2,12-13H2,1H3,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCRYBAILJMUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Difluorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea](/img/structure/B3402786.png)
![1-(4-Ethoxyphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea](/img/structure/B3402790.png)
![2-(2-chlorophenyl)-N-(2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide](/img/structure/B3402800.png)

![2-(2-chlorophenyl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide](/img/structure/B3402808.png)


![2-(3-chlorophenoxy)-N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide](/img/structure/B3402837.png)
![1-(2,5-Difluorophenyl)-3-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea](/img/structure/B3402839.png)
![1-(3,4-Dichlorophenyl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea](/img/structure/B3402841.png)


![1-(3-Chloro-4-fluorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea](/img/structure/B3402875.png)
![(Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B3402881.png)
